molecular formula C9H17N B074203 Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- CAS No. 1124-69-2

Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-

Cat. No. B074203
CAS RN: 1124-69-2
M. Wt: 139.24 g/mol
InChI Key: ZYDUNXCLPOKBNQ-UHFFFAOYSA-N
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Description

“Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-” is a chemical compound. It is related to “2,2,6,6-Tetramethylpiperidine”, which is a hindered secondary amine . This compound is used to prepare metallo-amide bases and selectively generate silylketene acetals .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “2,2,6,6-Tetramethylpiperidine” can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .


Molecular Structure Analysis

The molecular structure of “2,2,6,6-Tetramethylpiperidine” is represented by the SMILES string CC1(C)CCCC(C)(C)N1 . The InChI representation is 1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 .


Chemical Reactions Analysis

“2,2,6,6-Tetramethylpiperidine” can participate in various chemical reactions. It can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,6,6-Tetramethylpiperidine” include a refractive index of n20/D 1.445 (lit.), boiling point of 152 °C (lit.), and density of 0.837 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Photoprotection and Antioxidants : Derivatives of tetramethylpiperidines, including compounds like HALS-1 and TINO, have been explored for their photoprotective effects, particularly against ultraviolet A (UVA) radiation. They are considered for use in polymer photostabilizers and as potential topical antioxidants (Damiani, Castagna, & Greci, 2002).

  • Pharmacological and Biological Applications : Certain derivatives have been studied for their pharmacological actions, mimicking the biological effects of psychotropic compounds. These studies include the investigation of their distribution in various organs and their potential as models for studying the permeability of biological membranes (Zhdanov, Kadenatsi, Moshikovskii, Lavretskaya, & Piruzyan, 1979).

  • Synthesis of Hindered Piperidine Derivatives : Research has been conducted on creating hindered piperidine derivatives with unique functional groups for various applications. These compounds show photochemical and thermal stability, indicating their potential in diverse industrial applications (Morimura, Horiuchi, Tamura, & Yoshioka, 1980).

  • Antioxidative Activity Relationship : The structure and antioxidative activity relationship of piperidine nitroxides have been explored, showing their efficacy in inhibiting malondialdehyde generation and antagonizing H2O2-induced haemolysis. These findings are significant in understanding their potential as antioxidants (Li, Zhang, Wu, Gao, & Zheng, 2006).

  • Chemical Synthesis and Modification : Studies on the effective substitution of piperidine nitroxyl radical by carbonyl compounds have been performed. These findings are crucial in the synthesis of nitroxyl radicals, which have applications as antioxidants and in other fields (Sakai, Yamada, Yamasaki, Kinoshita, Mito, & Utsumi, 2010).

  • Biomedical Applications : The stability and transformation of tetramethyl and tetraethyl-substituted piperidine nitroxides in biological systems have been investigated, particularly in the context of their use in spectroscopic and imaging studies (Babic, Orio, & Peyrot, 2020).

  • Polymer Degradation and Stability : Research has also focused on the interactions of hindered piperidine compounds with phenolic antioxidants during the thermal processing of polypropylene. This is crucial for understanding the stability and degradation processes of polymers (Allen, 1980).

Safety And Hazards

The safety information for “2,2,6,6-Tetramethylpiperidine” includes the GHS pictograms GHS02, GHS05, and GHS07, with the signal word "Danger" .

properties

IUPAC Name

2,2,6,6-tetramethyl-1,3-dihydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8(2)6-5-7-9(3,4)10-8/h5-6,10H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDUNXCLPOKBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150034
Record name Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-

CAS RN

1124-69-2
Record name Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Reactant of Route 2
Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Reactant of Route 3
Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Reactant of Route 4
Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Reactant of Route 5
Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-
Reactant of Route 6
Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl-

Citations

For This Compound
1
Citations
S Majumdar - 2017 - ir.nbu.ac.in
Soil is a complex and dynamic biological system and also nown to be a complex microhabitat for two distinctive properties. Firstly, the microbial population in soil is very diverse and …
Number of citations: 2 ir.nbu.ac.in

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